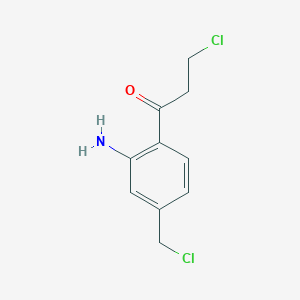![molecular formula C9H10N2S B14051373 (S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B14051373.png)
(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine is a chiral amine compound featuring a benzothiazole ring Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Chiral Amine Introduction: The chiral amine can be introduced via asymmetric synthesis or chiral resolution techniques. One common method involves the reduction of the corresponding ketone using chiral catalysts or reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
Comparación Con Compuestos Similares
- (S)-1-(Benzo[D]thiazol-2-YL)ethan-1-amine
- (S)-1-(Benzo[D]thiazol-6-YL)ethan-1-amine
- (S)-1-(Benzo[D]thiazol-7-YL)ethan-1-amine
Comparison:
- Uniqueness: (S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity.
- Biological Activity: The position of the substituent on the benzothiazole ring can significantly impact the compound’s interaction with biological targets, leading to differences in efficacy and selectivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H10N2S |
|---|---|
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
(1S)-1-(1,3-benzothiazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H10N2S/c1-6(10)7-2-3-9-8(4-7)11-5-12-9/h2-6H,10H2,1H3/t6-/m0/s1 |
Clave InChI |
OYEMTXBRVDLKKG-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(C=C1)SC=N2)N |
SMILES canónico |
CC(C1=CC2=C(C=C1)SC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




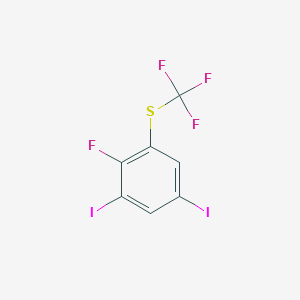

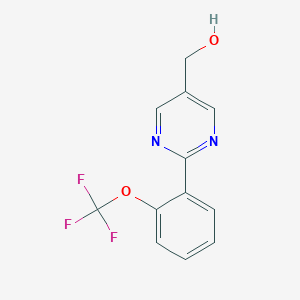
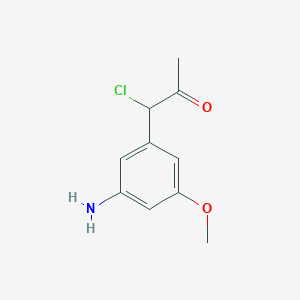
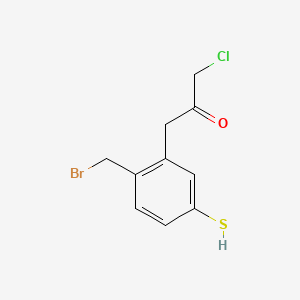
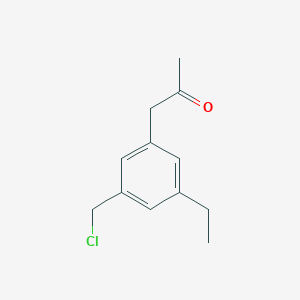
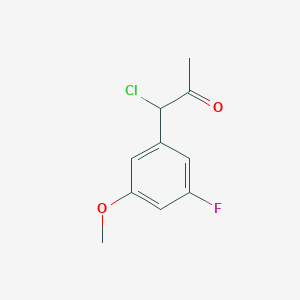
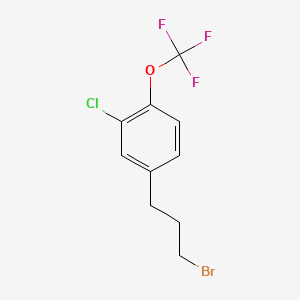
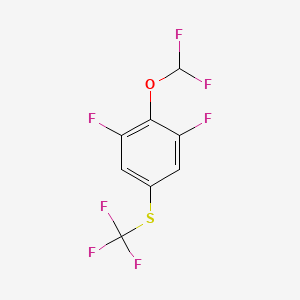
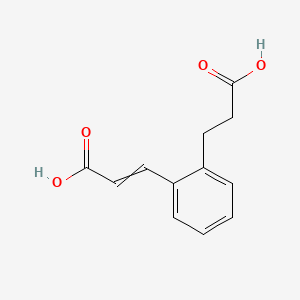
![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
